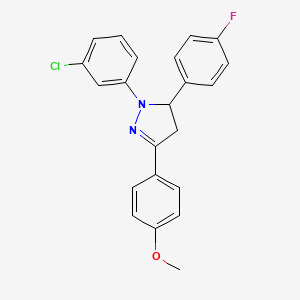![molecular formula C20H16ClNO3 B5090017 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as CDMBQ, is a synthetic compound that has been extensively studied in scientific research. This compound is of great interest due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several pathways, including the induction of apoptosis, inhibition of beta-amyloid aggregation, and protection of dopaminergic neurons. 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the caspase-3 pathway, which leads to the induction of apoptosis in cancer cells. Moreover, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to bind to beta-amyloid peptides and prevent their aggregation, which is thought to be mediated by the formation of hydrogen bonds between 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and beta-amyloid peptides. Additionally, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and protects dopaminergic neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of beta-amyloid aggregation, and protection of dopaminergic neurons. The induction of apoptosis by 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is thought to be mediated by the activation of the caspase-3 pathway. Moreover, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to bind to beta-amyloid peptides and prevent their aggregation, which is thought to be mediated by the formation of hydrogen bonds between 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and beta-amyloid peptides. Additionally, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and protects dopaminergic neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
The advantages of using 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments include its synthetic availability, well-established synthesis method, and extensive scientific research on its potential therapeutic applications. Moreover, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to exhibit potent activity in various disease models, making it a promising candidate for further preclinical and clinical studies. However, the limitations of using 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments include its potential toxicity and limited bioavailability, which may restrict its use in certain disease models.
未来方向
There are several future directions for the study of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, including further preclinical and clinical studies to evaluate its therapeutic potential in various diseases. Moreover, the development of novel analogs of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved bioavailability and potency may lead to the discovery of more effective therapeutic agents. Additionally, the elucidation of the molecular mechanisms underlying the therapeutic effects of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one may provide insights into the pathogenesis of various diseases and lead to the development of new therapeutic strategies.
合成方法
The synthesis method of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps, including the condensation of 3-chloro-4-hydroxy-5-methoxyphenylacetonitrile with 2-aminobenzophenone, followed by reduction and cyclization. The final product is obtained as a yellow crystalline powder.
科学研究应用
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Moreover, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.
属性
IUPAC Name |
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-25-17-9-12(8-16(21)20(17)24)15-10-18(23)22-19-13-5-3-2-4-11(13)6-7-14(15)19/h2-9,15,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGHPLLJWGEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089945.png)
![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)